![molecular formula C13H18N2O3 B1653776 Carbamic acid, N-[(3R,4R)-4-hydroxy-3-piperidinyl]-, phenylmethyl ester, rel- CAS No. 1951441-57-8](/img/structure/B1653776.png)
Carbamic acid, N-[(3R,4R)-4-hydroxy-3-piperidinyl]-, phenylmethyl ester, rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-[(3R,4R)-4-hydroxy-3-piperidinyl]-, phenylmethyl ester, rel-: is a chemical compound with the molecular formula C12H16N2O3 It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a benzyl group and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Carbamic acid, N-[(3R,4R)-4-hydroxy-3-piperidinyl]-, phenylmethyl ester, rel- typically involves the reaction of piperidine derivatives with benzyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Material: The synthesis begins with the preparation of the piperidine derivative, specifically (3R,4R)-4-hydroxypiperidine.
Reaction with Benzyl Chloroformate: The piperidine derivative is then reacted with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure Carbamic acid, N-[(3R,4R)-4-hydroxy-3-piperidinyl]-, phenylmethyl ester, rel-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Carbamic acid, N-[(3R,4R)-4-hydroxy-3-piperidinyl]-, phenylmethyl ester, rel- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the carbamate group, yielding the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine.
Aplicaciones Científicas De Investigación
Carbamic acid, N-[(3R,4R)-4-hydroxy-3-piperidinyl]-, phenylmethyl ester, rel- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Carbamic acid, N-[(3R,4R)-4-hydroxy-3-piperidinyl]-, phenylmethyl ester, rel- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- Benzyl N-[(2S,3R,4R,5R,6R)-2-(benzyloxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate
- (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
Comparison: Carbamic acid, N-[(3R,4R)-4-hydroxy-3-piperidinyl]-, phenylmethyl ester, rel- is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity. For instance, the presence of the hydroxyl group in the piperidine ring can influence its interactions with enzymes and receptors, making it distinct from other benzyl carbamate derivatives.
Propiedades
Número CAS |
1951441-57-8 |
|---|---|
Fórmula molecular |
C13H18N2O3 |
Peso molecular |
250.29 |
Nombre IUPAC |
benzyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate |
InChI |
InChI=1S/C13H18N2O3/c16-12-6-7-14-8-11(12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,14,16H,6-9H2,(H,15,17)/t11-,12-/m1/s1 |
Clave InChI |
BVGWHCKPKOUPKY-VXGBXAGGSA-N |
SMILES isomérico |
C1CNC[C@H]([C@@H]1O)NC(=O)OCC2=CC=CC=C2 |
SMILES |
C1CNCC(C1O)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1CNCC(C1O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



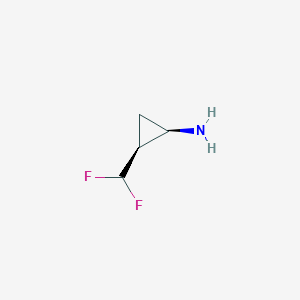
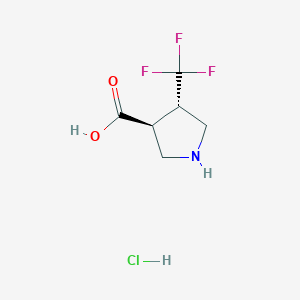
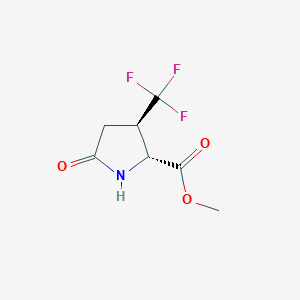
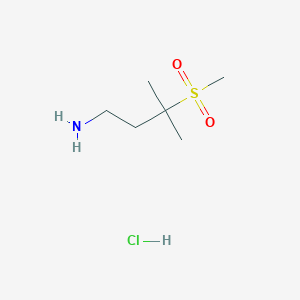
![1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B1653705.png)

![tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate](/img/structure/B1653710.png)
![2-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1653711.png)
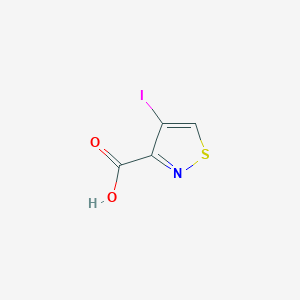
![2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B1653713.png)


![4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B1653716.png)
